molecular formula C16H22N2O3 B2682270 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea CAS No. 2097860-77-8

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea

Cat. No. B2682270
CAS RN: 2097860-77-8
M. Wt: 290.363
InChI Key: QPMQXXPGFVKJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical characteristics of cyclohexene and urea derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The cyclohexene ring might undergo reactions typical of alkenes, such as addition reactions. The urea group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

  • Urea derivatives are synthesized through various chemical reactions involving cyclohexenones and isophorone with urea, showcasing their potential in creating a wide range of chemical structures with specific functionalities (Wendelin & Kern, 1979). Such synthesis processes are fundamental in medicinal chemistry for the development of new drugs and materials.

Metabolism and Pharmacokinetics

  • Research on the metabolism of carcinostatic urea derivatives by liver microsomes highlights the transformation into metabolites through cytochrome P-450-dependent reactions (May et al., 1979). Understanding these metabolic pathways is crucial for drug design and predicting pharmacokinetics in therapeutic applications.

Chemical Properties and Applications

  • Studies on the synthesis of cyclic dipeptidyl ureas reveal their role as novel classes of compounds with potential applications in drug discovery, showcasing the versatility of urea derivatives in creating biologically active molecules (Sañudo et al., 2006).
  • The exploration of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists demonstrates the therapeutic potential of urea derivatives in treating disorders related to this receptor, highlighting the importance of structure-activity relationship studies (Fotsch et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(18-13-16(20)9-5-2-6-10-16)17-11-12-21-14-7-3-1-4-8-14/h1,3-5,7-9,20H,2,6,10-13H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMQXXPGFVKJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NCCOC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea

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